Nickel lapachol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

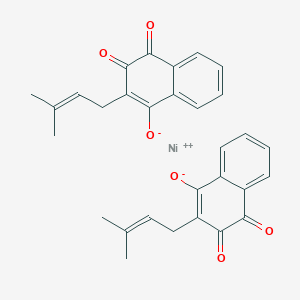

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-methylbut-2-enyl)-3,4-dioxonaphthalen-1-olate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14O3.Ni/c2*1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h2*3-7,16H,8H2,1-2H3;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSJTXUSOJUYHX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)[O-])C.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925985 | |

| Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127796-52-5 | |

| Record name | Nickel lapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127796525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(2+) bis[2-(3-methylbut-2-en-1-yl)-3,4-dioxo-3,4-dihydronaphthalen-1-olate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Nickel-Lapachol Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of nickel-lapachol complexes. Lapachol, a naturally occurring naphthoquinone, exhibits a wide range of biological activities, which can be modulated and enhanced through coordination with metal ions such as nickel(II). This document details the synthetic methodologies for preparing these complexes, outlines the key analytical techniques for their characterization, and summarizes their potential as therapeutic agents. The information is presented to aid researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the exploration of nickel-lapachol complexes for novel therapeutic applications.

Introduction

Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) is a natural product isolated from the bark of trees of the Bignoniaceae family. It has attracted significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The coordination of lapachol to metal ions, such as nickel(II), can lead to the formation of stable complexes with altered and often enhanced biological activities. These modifications are attributed to changes in the electronic properties, stereochemistry, and lipophilicity of the lapachol ligand upon complexation. This guide focuses on the synthesis and characterization of nickel-lapachol complexes, providing a foundational resource for their further investigation and development.

Synthesis of Nickel-Lapachol Complexes

The synthesis of nickel-lapachol complexes typically involves the reaction of a nickel(II) salt with lapachol in an appropriate solvent. The lapachol ligand usually acts as a bidentate chelating agent, coordinating to the nickel ion through the hydroxyl and carbonyl oxygen atoms after deprotonation. The general synthetic scheme can be represented as follows:

Ni(II) salt + 2 Lapachol-H → [Ni(Lapachol)₂] + 2 H⁺

Commonly used nickel(II) salts include nickel(II) acetate tetrahydrate and nickel(II) chloride hexahydrate. The choice of solvent is crucial and can influence the coordination environment of the final complex. Ethanol is frequently used, and in some cases, co-ligands such as pyridine or 1,10-phenanthroline are introduced to occupy the remaining coordination sites of the nickel ion.

Experimental Protocol: Synthesis of Bis(lapacholato)diaquanickel(II)

This protocol describes a general method for the synthesis of a nickel-lapachol complex.

Materials:

-

Lapachol

-

Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve lapachol in warm ethanol.

-

In a separate flask, dissolve nickel(II) acetate tetrahydrate in deionized water.

-

Slowly add the aqueous solution of the nickel salt to the ethanolic solution of lapachol with constant stirring. The molar ratio of lapachol to nickel salt is typically 2:1.

-

Adjust the pH of the reaction mixture to slightly basic (pH 7-8) by adding a suitable base (e.g., sodium hydroxide solution) to facilitate the deprotonation of lapachol.

-

A precipitate will form. Continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with ethanol and then with deionized water to remove any unreacted starting materials.

-

Dry the resulting nickel-lapachol complex in a desiccator over anhydrous calcium chloride.

Characterization of Nickel-Lapachol Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized nickel-lapachol complexes.

Spectroscopic Characterization

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the coordination of lapachol to the nickel ion. The key vibrational bands of free lapachol are compared with those of the nickel complex.

| Functional Group | Free Lapachol (cm⁻¹) | Nickel-Lapachol Complex (cm⁻¹) | Interpretation |

| O-H Stretch | ~3350 | Absent | Disappearance of the O-H band indicates deprotonation and coordination of the hydroxyl group. |

| C=O Stretch (quinone) | ~1660 and ~1640 | Shifted to lower wavenumbers | A shift to lower frequency suggests the coordination of the carbonyl oxygen to the nickel ion. |

| Ni-O Stretch | - | ~400-600 | Appearance of new bands in the low-frequency region can be attributed to the formation of Ni-O bonds. |

3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectrum of the nickel-lapachol complex is compared to that of free lapachol.

| Compound | λmax (nm) | Interpretation |

| Lapachol | ~250, ~280, ~330 | Intra-ligand π → π* and n → π* transitions. |

| Nickel-Lapachol Complex | Shifts in ligand bands and new bands in the visible region | Shifts in the intra-ligand bands upon coordination. The appearance of new, weak absorption bands in the visible region are characteristic of d-d transitions of the Ni(II) ion in an octahedral or square planar geometry. |

Structural Characterization

3.2.1. X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry around the nickel center. For polycrystalline materials, powder XRD can be used to assess the crystallinity and phase purity.

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the complex and to determine the presence of coordinated or lattice solvent molecules. The analysis is performed by monitoring the mass of the sample as a function of temperature.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| < 150 | Varies | Loss of lattice water molecules. |

| 150 - 300 | Varies | Loss of coordinated water or other solvent molecules. |

| > 300 | Varies | Decomposition of the lapachol ligand and formation of nickel oxide as the final residue. |

Biological Activity and Signaling Pathways

Nickel-lapachol complexes have shown promising biological activities, particularly as anticancer agents. The mechanism of action is often linked to their ability to interact with DNA and induce apoptosis (programmed cell death).

Interaction with DNA

These complexes can bind to DNA through intercalation or groove binding, leading to conformational changes in the DNA structure and inhibition of DNA replication and transcription processes in cancer cells.

Induction of Apoptosis

Several studies suggest that nickel-lapachol complexes can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

Below is a generalized diagram representing the apoptotic signaling pathway that can be induced by nickel-lapachol complexes.

Caption: Generalized apoptotic signaling pathway induced by Nickel-Lapachol.

Conclusion

Nickel-lapachol complexes represent a promising class of compounds with significant potential for the development of new therapeutic agents. This guide has provided an overview of their synthesis, the key analytical techniques for their characterization, and their proposed mechanisms of biological action. Further research is warranted to fully elucidate their pharmacological profiles and to optimize their properties for clinical applications. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers embarking on the study of these fascinating metal-based compounds.

The Genesis of a Bioactive Complex: An In-depth Technical Guide to the Discovery and History of Nickel Lapachol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific characterization of nickel lapachol, a coordination complex of the naturally occurring naphthoquinone, lapachol. This document details the synthesis, physicochemical properties, and biological activities of this compound, with a particular focus on its potential as an anticancer agent. Experimental protocols for its synthesis and characterization are provided, alongside a summary of key quantitative data. Furthermore, this guide explores the current understanding of its mechanism of action, including its interaction with biological macromolecules and its influence on cellular signaling pathways. The information is presented to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: From Traditional Remedy to Modern Drug Candidate

Lapachol, a naturally occurring 1,4-naphthoquinone, has a long history of use in traditional medicine, primarily derived from the bark of trees from the Bignoniaceae family. Its wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, has made it a subject of intense scientific scrutiny. In the quest to enhance its therapeutic potential and overcome limitations such as poor solubility, medicinal chemists have explored the synthesis of lapachol derivatives, including metal complexes. The coordination of lapachol with metal ions can significantly alter its electronic properties, stability, and biological efficacy. This guide focuses on the nickel(II) complex of lapachol, a compound that has demonstrated promising anticancer activity.

Discovery and History

While the precise first synthesis of a nickel-lapachol complex is not definitively documented in a singular, seminal publication, the exploration of metal complexes of 2-hydroxy-1,4-naphthoquinones has been a field of study for several decades. The ability of these compounds to act as bidentate ligands, coordinating with metal ions through the hydroxyl and adjacent carbonyl oxygen atoms, has been well-established. Research into various metal complexes of lapachol, including those with cobalt, copper, and nickel, gained momentum as part of broader investigations into the effects of metal coordination on the bioactivity of organic ligands.[1] These studies have consistently shown that the resulting metal complexes can exhibit enhanced biological activities compared to the free ligand.

Physicochemical and Spectroscopic Data

The coordination of nickel(II) with lapachol results in the formation of a stable complex, typically with a 1:2 metal-to-ligand stoichiometry, often including additional ligands such as water, ethanol, or pyridine in the coordination sphere.

Table 1: Physicochemical Properties of Lapachol and a Representative this compound Complex

| Property | Lapachol | Nickel(II) bis(lapacholate) diaqua |

| Molecular Formula | C₁₅H₁₄O₃ | [Ni(C₁₅H₁₃O₃)₂(H₂O)₂] |

| Molar Mass ( g/mol ) | 242.27 | 579.28 |

| Appearance | Yellow crystalline powder | Greenish solid |

| Melting Point (°C) | 141-143[2] | Data not consistently reported |

| Solubility | Soluble in ethanol[2] | Generally insoluble in water |

Table 2: Key Spectroscopic Data for Nickel(II) Lapachol Complexes

| Spectroscopic Technique | Key Findings for Nickel(II) Lapachol Complexes |

| Infrared (IR) Spectroscopy | Disappearance of the broad O-H stretching band of free lapachol (around 3350 cm⁻¹).[1] A significant shift of the C=O stretching vibrations to lower frequencies, indicating coordination of the carbonyl oxygen to the nickel ion.[1] |

| UV-Visible (UV-Vis) Spectroscopy | Shows characteristic d-d transitions for the octahedral Ni(II) ion. |

| X-ray Crystallography | Confirms the distorted octahedral geometry around the nickel(II) center in complexes like [Ni(Lap)₂(EtOH)₂].[1] The lapachol anion acts as a bidentate ligand. |

| ¹H and ¹³C NMR | Not directly applicable for detailed structural elucidation of the paramagnetic Ni(II) complex due to signal broadening. However, NMR is crucial for characterizing the lapachol ligand itself.[3][4] |

Experimental Protocols

Synthesis of Nickel(II) bis(lapacholate) dihydrate [Ni(Lap)₂(H₂O)₂]

This protocol is a generalized procedure based on methodologies described in the literature.

Materials:

-

Lapachol

-

Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve lapachol in hot ethanol.

-

In a separate flask, dissolve nickel(II) acetate tetrahydrate in ethanol.

-

Slowly add the nickel(II) acetate solution to the hot lapachol solution with constant stirring.

-

A precipitate will form. Continue stirring the mixture for a specified time (e.g., 2 hours) at an elevated temperature (e.g., 60°C).

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration.

-

Wash the precipitate with ethanol and then with deionized water to remove any unreacted starting materials.

-

Dry the resulting solid in a desiccator over a suitable drying agent.

Caption: Workflow for the synthesis of [Ni(Lap)₂(H₂O)₂].

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound complex is outlined below.

Caption: Experimental workflow for this compound characterization.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent, often exhibiting greater cytotoxicity than lapachol alone.

Table 3: In Vitro Cytotoxicity of this compound Complexes

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Ni(Lap)₂(phen)] | HeLa (Cervical Cancer) | ~2.41 | [5] |

| [Ni(Lap)₂(phen)] | HepG-2 (Liver Cancer) | ~1.85 | [5] |

| [Ni(Lap)₂(phen)] | HT-29 (Colon Cancer) | ~1.92 | [5] |

phen = 1,10-phenanthroline

The enhanced anticancer activity of this compound is attributed to several factors, including increased cellular uptake and novel mechanisms of action conferred by the nickel ion and the overall complex structure.

Interaction with Biological Targets

-

DNA Interaction: Studies on related metal-lapachol complexes suggest that they can interact with DNA, potentially through intercalation, which can disrupt DNA replication and transcription.[5]

-

Protein Binding: In silico studies have shown that this compound exhibits strong binding affinities to various tumor-associated proteins, suggesting that it may inhibit their function more effectively than lapachol.[6]

Cellular Signaling Pathways

While the specific signaling pathways modulated by this compound are still under active investigation, research on lapachol and the effects of nickel ions provide strong indications of potential mechanisms.

-

Inhibition of Glycolysis: Lapachol has been shown to inhibit pyruvate kinase M2 (PKM2), a key enzyme in cancer cell glycolysis.[7] This disruption of cellular metabolism can lead to reduced energy production and apoptosis in cancer cells. It is plausible that this compound also targets this pathway.

-

Induction of Apoptosis: this compound, like lapachol, is believed to induce apoptosis in cancer cells. This may occur through the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic cascades.[8] The combination of lapachol with other agents has been shown to enhance apoptosis, suggesting a synergistic potential.[7]

-

Modulation of Inflammatory and Proliferation Pathways: Lapachol has been found to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9] Nickel ions have also been shown to impact MAPK signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis.[10][11] The this compound complex may therefore exert its effects through a complex interplay of these pathways.

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound represents a promising class of metal-based anticancer drug candidates. The coordination of nickel with lapachol enhances its cytotoxic activity, likely through a multi-faceted mechanism involving interactions with DNA and key cellular proteins, as well as the modulation of critical signaling pathways related to metabolism, proliferation, and apoptosis.

Future research should focus on:

-

A more detailed elucidation of the specific signaling pathways directly modulated by this compound.

-

In vivo studies to evaluate the efficacy and toxicity of this compound in animal models.

-

The development of drug delivery systems to improve the bioavailability and tumor-targeting of this compound.

-

Synthesis and screening of other metal-lapachol complexes to identify candidates with improved therapeutic indices.

This in-depth guide provides a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies based on natural products and their metal complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. LAPACHOL CAS#: 84-79-7 [m.chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organometallic anticancer complexes of lapachol: metal centre-dependent formation of reactive oxygen species and correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lapachol inhibits the growth of lung cancer by reversing M2-like macrophage polarization via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

The Nexus of Nickel and Naphthoquinones: A Technical Guide to the Fundamental Chemical Properties of Nickel Lapachol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of nickel lapachol, a coordination complex with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. This document details the structural, spectroscopic, and electrochemical characteristics of this compound complexes, offering insights into their synthesis, and physicochemical behavior.

Introduction

Lapachol, a naturally occurring 1,4-naphthoquinone derived from the bark of trees of the Tabebuia genus, is renowned for its diverse biological activities. The formation of metal complexes with lapachol is a strategic approach to modulate and enhance its therapeutic properties. Among these, nickel (II) lapachol complexes have emerged as compounds of interest due to their promising antitumor and antimicrobial activities. This guide synthesizes the available scientific data to provide a detailed understanding of the core chemical properties of these complexes.

Molecular Structure and Coordination

Nickel (II) ions typically form octahedral complexes with lapachol. The lapachol molecule, after deprotonation of its hydroxyl group, acts as a bidentate ligand, coordinating to the nickel ion through the oxygen atoms of the hydroxyl and the adjacent carbonyl group. The resulting complex often adopts a general formula of [Ni(Lap)₂(L')₂], where 'Lap' represents the lapacholate anion and 'L'' denotes a neutral ligand, such as water, ethanol, or dimethylformamide (DMF), occupying the axial positions of the octahedral geometry.

A notable example is the complex diaqua-bis(lapacholato)nickel(II), [Ni(Lap)₂(H₂O)₂]. The coordination of two lapacholate ligands in the equatorial plane and two water molecules in the axial positions creates a stable octahedral arrangement around the central nickel ion.

Crystallographic Data

The precise bond lengths and angles within the coordination sphere of this compound complexes are critical for understanding their stability and reactivity. The following tables summarize key crystallographic data for representative this compound complexes as reported in the literature.

Table 1: Selected Bond Lengths for this compound Complexes (Å)

| Bond | [Ni(Lap)₂(DMF)(H₂O)] |

| Ni–O (hydroxyl) | 2.011(2), 2.021(2) |

| Ni–O (carbonyl) | 2.075(2), 2.066(2) |

| Ni–O (water) | 2.073(2) |

| Ni–O (DMF) | 2.076(2) |

| Data as reported in Farfán et al., Journal of Coordination Chemistry, 2009. |

Table 2: Selected Bond Angles for this compound Complexes (°)

| Angle | [Ni(Lap)₂(DMF)(H₂O)] |

| O(hydroxyl)-Ni-O(carbonyl) | ~ 85-90 |

| O(axial)-Ni-O(axial) | ~ 175-180 |

| Data as reported in Farfán et al., Journal of Coordination Chemistry, 2009. |

Spectroscopic Properties

Spectroscopic techniques are fundamental in elucidating the structure and bonding of this compound complexes.

Infrared (IR) Spectroscopy

The coordination of lapachol to the nickel ion induces characteristic shifts in the infrared spectrum. The most significant changes are observed in the vibrational frequencies of the hydroxyl and carbonyl groups.

Table 3: Key Infrared Absorption Bands (cm⁻¹) for Lapachol and its Nickel Complex

| Functional Group | Lapachol (Free Ligand) | This compound Complex | Change upon Coordination |

| O-H Stretch | ~3350 | Absent | Disappearance |

| C=O Stretch | ~1664, ~1641 | ~1560-1590, ~1530-1580 | Shift to lower frequency |

| Data compiled from various sources, including Hernández-Molina et al., Polyhedron, 2007. |

The disappearance of the broad O-H stretching band is indicative of the deprotonation of the hydroxyl group upon complexation. The shift of the carbonyl stretching bands to lower wavenumbers confirms the coordination of the carbonyl oxygen to the nickel center.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound complexes provides insights into the d-d electronic transitions of the nickel ion and the ligand-to-metal charge transfer (LMCT) bands.

Table 4: UV-Visible Absorption Maxima (λmax, nm) for a Representative this compound Complex

| Transition Type | Wavelength (nm) |

| Intra-ligand (π → π*) | ~250-350 |

| Ligand-to-Metal Charge Transfer | ~400-500 |

| d-d transitions (Ni²⁺) | ~600-700, ~900-1000 |

| Data for a representative [Ni(Lap)₂(phen)] complex. |

Electrochemical Properties

Cyclic voltammetry is a key technique for probing the redox behavior of this compound complexes. The electrochemical response is typically characterized by quasi-reversible redox processes associated with the Ni(II)/Ni(III) couple and the redox activity of the lapachol ligand.

Table 5: Electrochemical Data for a Representative this compound Complex

| Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) |

| Ni(II)/Ni(III) | Value | Value | Value |

| Ligand-based | Value | Value | Value |

| Representative values; specific potentials are dependent on the solvent, supporting electrolyte, and scan rate. |

Experimental Protocols

Synthesis of Diaqua-bis(lapacholato)nickel(II)

Materials:

-

Lapachol

-

Nickel(II) acetate tetrahydrate

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve lapachol (2 mmol) in 50 mL of hot ethanol.

-

In a separate beaker, dissolve nickel(II) acetate tetrahydrate (1 mmol) in 20 mL of deionized water.

-

Slowly add the aqueous solution of nickel(II) acetate to the ethanolic solution of lapachol with constant stirring.

-

A color change and the formation of a precipitate should be observed.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with ethanol and then with deionized water to remove any unreacted starting materials.

-

Dry the resulting this compound complex in a desiccator over anhydrous calcium chloride.

Characterization Techniques

-

Infrared Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.

-

UV-Visible Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent (e.g., ethanol, DMF) using a double-beam spectrophotometer over a range of 200-1100 nm.

-

Cyclic Voltammetry: Electrochemical measurements are performed using a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The measurements are carried out in a deoxygenated solution of the complex in a suitable solvent (e.g., DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) at a specific scan rate (e.g., 100 mV/s).

Visualizations

The following diagrams illustrate key aspects of the chemistry of this compound.

Caption: A generalized workflow for the synthesis of a this compound complex.

Caption: Coordination of two bidentate lapacholate ligands and two axial ligands (L') to a central nickel (II) ion.

Spectroscopic Analysis of the Nickel-Lapachol Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the nickel(II)-lapachol complex. Lapachol, a naturally occurring naphthoquinone derived from the lapacho tree (Tabebuia species), is renowned for its diverse biological activities. The formation of metal complexes is a key strategy to modulate and enhance these properties. This document details the synthesis and characterization of the nickel-lapachol complex, with a focus on spectroscopic techniques that elucidate its structure and coordination.

Synthesis of the Nickel(II)-Lapachol Complex

The synthesis of nickel(II)-lapachol complexes typically involves the reaction of a Ni(II) salt, such as nickel(II) acetate, with lapachol in an appropriate solvent. The lapachol ligand, formally 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone, acts as a bidentate ligand after deprotonation, coordinating to the nickel ion through the phenolic and adjacent quinonic oxygen atoms.[1][2]

Experimental Protocol: General Synthesis

A common method for preparing a [Ni(Lap)₂(L)₂] type complex (where Lap is the lapacholate anion and L is a solvent molecule like ethanol or water) is as follows:

-

Ligand Preparation: Dissolve lapachol in a suitable organic solvent, such as ethanol or dimethylformamide (DMF).[1][2]

-

Metal Salt Solution: Prepare a separate aqueous or ethanolic solution of nickel(II) acetate tetrahydrate.[1][2]

-

Reaction: Add the hot nickel(II) acetate solution to the lapachol solution. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.[1][2]

-

Precipitation: The nickel-lapachol complex will precipitate from the solution.

-

Isolation and Purification: The precipitate is isolated by filtration, washed with water and a suitable solvent (e.g., ethanol) to remove unreacted starting materials, and then dried.[2]

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a solution of the purified complex.[2]

Caption: General workflow for the synthesis and spectroscopic characterization of the nickel-lapachol complex.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the coordination of lapachol to the nickel center and for elucidating the structural properties of the resulting complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for verifying the formation of the nickel-lapachol complex. Coordination of the lapacholate anion to the Ni(II) ion results in characteristic shifts in the vibrational frequencies of key functional groups.

Key Spectral Changes:

-

Disappearance of ν(O-H) band: The broad stretching band of the phenolic hydroxyl group (-OH) in free lapachol, typically observed around 3350 cm⁻¹, disappears upon deprotonation and coordination to the nickel ion.[3]

-

Shift of ν(C=O) bands: Free lapachol exhibits two distinct carbonyl stretching bands (C₁=O and C₄=O) at approximately 1664 cm⁻¹ and 1641 cm⁻¹.[3] Upon complexation, these bands shift to lower frequencies, which is indicative of the coordination of the carbonyl oxygen to the metal center. This shift is due to a decrease in the double-bond character of the C=O group upon electron donation to the nickel ion.[4]

Table 1: Key FTIR Vibrational Frequencies (cm⁻¹) for Lapachol and its Metal Complexes

| Vibrational Mode | Free Lapachol (approx.) | Ni(II)-Lapachol Complex (expected) | Reference |

|---|---|---|---|

| ν(O-H) stretching | 3351 cm⁻¹ | Absent | [3] |

| ν(C₁=O) stretching | 1664 cm⁻¹ | Shifted to lower frequency | [3] |

| ν(C₄=O) stretching | 1641 cm⁻¹ | Shifted to lower frequency | [3] |

| Ni-O stretching | N/A | ~366 cm⁻¹ (typical range) |[5] |

Note: The exact positions of the shifted carbonyl bands can vary depending on the overall structure of the complex.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Compare the spectrum of the complex with that of the free lapachol ligand to identify the characteristic band shifts confirming coordination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps to confirm its formation and understand its electronic structure.

Key Spectral Features:

-

Ligand-Based Transitions: Free lapachol in solution exhibits intense absorption bands in the UV region and a lower intensity band in the visible region. A strong π → π* transition of the naphthoquinone ring is typically observed around 270-280 nm, while a lower-energy n → π* transition of the carbonyl groups occurs between 400 and 500 nm.[4]

-

Complexation Effects: Upon coordination to Ni(II), these ligand-based bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift.

-

d-d Transitions: For octahedral Ni(II) complexes, which are paramagnetic, weak absorption bands corresponding to d-d electronic transitions are expected, although they may be obscured by the more intense charge-transfer or intra-ligand bands.[6]

Table 2: Electronic Absorption Data (λmax) for Lapachol

| Solvent/Condition | λmax (nm) (Transition) | Reference |

|---|---|---|

| General | ~277 (π → π), 400-500 (n → π) | [4] |

| Aqueous (pH dep.) | Absorption maxima shift with pH due to deprotonation. | [7] |

| Ni(II) Complex | Shifts in ligand bands and potential new d-d transition bands. |[8][9] |

Note: Specific λmax values for the simple Ni(II)-lapachol complex are not consistently reported and can be influenced by other coordinated ligands (e.g., phenanthroline, water, ethanol).

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions of the lapachol ligand and the nickel-lapachol complex in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).

-

Data Acquisition: Record the absorption spectra over a range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Analysis: Compare the spectra to identify shifts in the absorption maxima and the appearance of any new bands upon complexation.

Other Characterization Techniques

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to determine the molecular weight of the complex, confirming its composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are crucial for characterizing the free lapachol ligand, their application to the paramagnetic Ni(II) complex is challenging due to significant signal broadening. However, NMR is effectively used to study diamagnetic analogues, such as Zn(II) or Cd(II) complexes, to infer structural information.[1]

Visualization of the Coordinated Complex

The chelation of lapachol to the nickel(II) ion is a critical aspect of its structure. In many stable complexes, the nickel center adopts a pseudo-octahedral geometry, coordinating to two bidentate lapacholate anions and two additional monodentate ligands (e.g., water or ethanol molecules) in the axial positions.[1][6]

Caption: Schematic of a pseudo-octahedral Ni(II) complex with two bidentate lapacholate ligands.

References

- 1. researchgate.net [researchgate.net]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Initial Biological Activity Screening of Nickel Lapachol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapachol, a naturally occurring naphthoquinone derived from the bark of trees from the Bignoniaceae family, has garnered significant scientific interest due to its diverse pharmacological properties. The complexation of lapachol with metal ions, such as nickel, has been explored as a strategy to potentially enhance its therapeutic efficacy. This technical guide provides a comprehensive overview of the initial biological activity screening of nickel lapachol, focusing on its potential anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

The cytotoxic potential of this compound complexes against various cancer cell lines is a primary area of investigation. In silico studies suggest that this compound exhibits greater binding energies with various tumor proteins compared to lapachol, indicating its potential as an anticancer agent.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative nickel-lapachol complex, [Ni(Lap)2(phen)], against several human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| [Ni(Lap)2(phen)] | HeLa (Cervical Carcinoma) | 0.15 - 2.41 |

| [Ni(Lap)2(phen)] | HepG-2 (Hepatocellular Carcinoma) | 0.15 - 2.41 |

| [Ni(Lap)2(phen)] | HT-29 (Colorectal Adenocarcinoma) | 0.15 - 2.41 |

Data extracted from a study by Tabrizi et al. on copper(II), cobalt(II), and nickel(II) complexes of lapachol containing 1,10-phenanthroline.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

This compound complex

-

Human cancer cell lines (e.g., HeLa, HepG-2, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound complex in complete medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualization: MTT Assay Workflow

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antioxidant Activity

Nickel complexes have been investigated for their ability to scavenge free radicals, suggesting potential antioxidant properties for this compound.[3][4][5][6]

Quantitative Data: DPPH Radical Scavenging Activity

The following table presents the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of a nickel(II) thiosemicarbazone complex, which provides an indication of the potential antioxidant capacity of nickel-containing compounds.

| Compound | DPPH Scavenging Activity (%) |

| Nickel(II) thiosemicarbazone complex (2c) | 61.52 |

Data from a study on new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and rapid method to evaluate the antioxidant capacity of a compound.

Materials:

-

This compound complex

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

96-well microtiter plates

-

Microplate reader

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

Sample Preparation: Prepare various concentrations of the this compound complex in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Visualization: DPPH Assay Workflow

Caption: Workflow of the DPPH radical scavenging assay.

Antimicrobial Activity

The antimicrobial potential of metal complexes of lapachol and other nickel complexes has been demonstrated against a range of pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table provides the Minimum Inhibitory Concentration (MIC) values for a nickel(II) complex against various microorganisms, illustrating the potential antimicrobial efficacy of such compounds.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 1.95 |

| Escherichia coli | 1.95 |

| Enterococcus faecalis | 1.95 |

| Pseudomonas aeruginosa | 3.91 |

| Klebsiella pneumoniae | 7.81 |

Data for a Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol ligand.[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

This compound complex

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound complex in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: MIC Determination Workflow

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Lapachol and its derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

Materials:

-

This compound complex

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound complex for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Visualization: Anti-inflammatory Signaling Pathway

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

The preliminary data and established protocols outlined in this guide suggest that this compound is a promising candidate for further investigation as a multi-faceted therapeutic agent. The available evidence points towards its potential anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. The provided experimental methodologies offer a standardized approach for researchers to conduct initial biological screenings and contribute to a more comprehensive understanding of the pharmacological profile of this compound. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of this compound.

References

- 1. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Design, synthesis and biological evaluation of lapachol derivatives possessing indole scaffolds as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Bioactive Nickel Nanoparticles Using Bacterial Strains from an Antarctic Consortium [mdpi.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-Depth Technical Guide to the Formation of Nickel (II) Lapachol Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation, characterization, and potential biological significance of the nickel (II) lapachol complex. Lapachol, a naturally occurring naphthoquinone, exhibits a range of biological activities, which can be modulated through coordination with metal ions. This document details the synthesis of nickel (II) lapachol complexes, presenting key quantitative data from various analytical techniques in a structured format for comparative analysis. Detailed experimental protocols for the synthesis and characterization are provided to facilitate reproducibility. Furthermore, this guide visualizes the complex formation, experimental workflows, and a proposed mechanism of its cytotoxic action through Graphviz diagrams, offering a deeper understanding of its chemical and biological attributes.

Introduction

Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) is a natural product renowned for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The coordination of lapachol with transition metal ions, such as nickel (II), has been shown to enhance its biological efficacy. The resulting metal complexes exhibit modified electronic properties and geometries, which can influence their interaction with biological targets. This guide focuses on the formation and characterization of the nickel (II) lapachol complex, a subject of growing interest in the field of medicinal inorganic chemistry and drug development.

Complex Formation

The formation of the nickel (II) lapachol complex typically involves the reaction of a nickel (II) salt, such as nickel (II) acetate or nickel (II) chloride, with lapachol in an appropriate solvent, commonly ethanol. In this reaction, the lapachol molecule acts as a bidentate ligand, deprotonating at its hydroxyl group and coordinating to the nickel (II) ion through the hydroxyl oxygen and the adjacent carbonyl oxygen. This chelation results in the formation of a stable complex. Depending on the reaction conditions and the presence of other coordinating ligands, different stoichiometries and geometries can be achieved. Common examples include the formation of [Ni(Lap)₂(EtOH)₂] and the mixed-ligand complex [Ni(Lap)₂(phen)], where 'phen' is 1,10-phenanthroline.

Caption: General scheme of Nickel (II) Lapachol complex formation.

Experimental Protocols

Synthesis of [Ni(Lap)₂(EtOH)₂]

This protocol is based on the general method described for the synthesis of cobalt (II), nickel (II), and copper (II) complexes with lapachol[1].

Materials:

-

Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

-

Lapachol (C₁₅H₁₄O₃)

-

Ethanol (absolute)

Procedure:

-

Dissolve lapachol in hot ethanol.

-

In a separate flask, dissolve nickel (II) acetate tetrahydrate in ethanol.

-

Slowly add the nickel (II) acetate solution to the lapachol solution with constant stirring.

-

Reflux the resulting mixture for 2-3 hours.

-

Allow the solution to cool to room temperature, during which the complex will precipitate.

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the resulting solid in a desiccator over anhydrous CaCl₂.

Synthesis of [Ni(Lap)₂(phen)]

This protocol is a general representation for the synthesis of mixed-ligand nickel (II) lapachol complexes with 1,10-phenanthroline[2][3].

Materials:

-

Nickel (II) salt (e.g., NiCl₂·6H₂O)

-

Lapachol

-

1,10-phenanthroline

-

Ethanol or Methanol

Procedure:

-

Dissolve the nickel (II) salt in ethanol.

-

In a separate flask, dissolve lapachol and 1,10-phenanthroline in ethanol, possibly with gentle heating.

-

Add the nickel (II) salt solution dropwise to the ligand solution with continuous stirring.

-

Adjust the pH of the mixture to approximately 7-8 using a suitable base (e.g., dilute NaOH or triethylamine) to facilitate deprotonation of lapachol.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the solution to room temperature to allow for the precipitation of the complex.

-

Filter the solid product, wash with cold ethanol, and then with diethyl ether.

-

Dry the complex in vacuo.

Caption: A generalized workflow for the synthesis and purification of Nickel (II) Lapachol complexes.

Physicochemical Characterization Data

The following tables summarize the key quantitative data for nickel (II) lapachol complexes based on available literature.

Table 1: Elemental Analysis Data

| Complex Formula | Element | Calculated (%) | Found (%) | Reference |

| [Ni(C₁₅H₁₃O₃)₂(EtOH)₂] | C | 62.06 | Not Specified | [1] |

| H | 5.86 | Not Specified | [1] | |

| Ni | 9.51 | Not Specified | [1] | |

| [Ni(C₁₅H₁₃O₃)₂(phen)] | C | 69.46 | Not Specified | [2] |

| H | 4.87 | Not Specified | [2] | |

| N | 4.09 | Not Specified | [2] |

Table 2: Spectroscopic Data

| Complex | Technique | Key Bands/Peaks (cm⁻¹ or nm) | Assignment | Reference |

| Lapachol (Ligand) | FT-IR | ~3351 | ν(O-H) | |

| ~1664, ~1641 | ν(C=O) | |||

| [Ni(Lap)₂(EtOH)₂] | FT-IR | Disappearance of ~3351 | Coordination of O-H | |

| Shift to lower frequencies | Coordination of C=O | |||

| [Ni(Lap)₂(phen)] | UV-Vis | Not Specified | d-d transitions, charge transfer | [2] |

Table 3: Magnetic and Molar Conductance Data

| Complex | Magnetic Moment (μ_eff, B.M.) | Molar Conductance (Λ_m, Ω⁻¹cm²mol⁻¹) | Solvent | Proposed Geometry | Reference |

| General Ni(II) Complexes | 2.8 - 3.3 | Low (non-electrolyte) | DMF/DMSO | Octahedral | [4] |

Note: Specific values for the nickel (II) lapachol complexes were not available in the abstracts. The provided range is typical for octahedral Ni(II) complexes.

Biological Activity and Proposed Mechanism of Action

Nickel (II) lapachol complexes have demonstrated significant cytotoxic activity against various cancer cell lines[2]. The proposed mechanism of action involves the generation of reactive oxygen species (ROS) and subsequent interaction with DNA, leading to apoptosis (programmed cell death)[5].

The naphthoquinone moiety of lapachol is redox-active and can participate in cellular redox cycling, leading to the production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The presence of the nickel (II) ion can further catalyze the formation of highly reactive hydroxyl radicals (•OH) through Fenton-like reactions. These ROS can induce oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA.

Oxidative DNA damage can lead to strand breaks and the activation of DNA damage response pathways. If the damage is extensive, it can trigger the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 and the executioner caspase-3, which ultimately leads to cell death.

Caption: Proposed mechanism of ROS-mediated apoptosis by Ni(II) Lapachol complex.

Conclusion

The formation of nickel (II) complexes with lapachol presents a promising avenue for the development of novel therapeutic agents. The chelation of nickel (II) by lapachol results in stable complexes with enhanced biological activity compared to the free ligand. The physicochemical properties of these complexes can be fine-tuned by the choice of co-ligands and reaction conditions. The primary mechanism of their anticancer activity appears to be the induction of oxidative stress and subsequent apoptosis. Further research, including detailed structural elucidation and in-vivo studies, is warranted to fully explore the therapeutic potential of these compounds. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Studies of Nickel-Lapachol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of the nickel-lapachol complex. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its potential as an anti-cancer agent, including quantitative data, experimental methodologies, and putative mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of the nickel(II)-lapachol complex has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized below. These values indicate a promising level of antitumor activity, in some cases surpassing that of the conventional chemotherapeutic agent, cisplatin.[1]

| Cell Line | Cancer Type | IC50 (µM) of Nickel-Lapachol Complex |

| HeLa | Human Cervical Carcinoma | 0.15 - 2.41 |

| HepG-2 | Human Liver Hepatocellular Carcinoma | 0.15 - 2.41 |

| HT-29 | Human Colorectal Adenocarcinoma | 0.15 - 2.41 |

Note: The IC50 values are presented as a range as reported in the cited literature.[1]

Experimental Protocols

The following section details the methodologies for the synthesis of the nickel-lapachol complex and the assessment of its cytotoxicity, based on established protocols for metal-based compounds.

Synthesis of the Nickel(II)-Lapachol Complex

The nickel(II) complex of lapachol, often synthesized with a co-ligand such as 1,10-phenanthroline (phen) to enhance stability and biological activity, can be prepared as follows:

Materials:

-

Lapachol

-

Nickel(II) salt (e.g., Nickel(II) chloride hexahydrate)

-

1,10-phenanthroline

-

Methanol or Ethanol

Procedure:

-

Dissolve lapachol in methanol or ethanol.

-

In a separate flask, dissolve the nickel(II) salt and 1,10-phenanthroline in the same solvent.

-

Slowly add the lapachol solution to the nickel(II)-phenanthroline solution with constant stirring.

-

The mixture is then refluxed for several hours to ensure the completion of the reaction.

-

The resulting precipitate, the nickel-lapachol complex, is filtered, washed with the solvent, and dried under a vacuum.

-

Characterization of the synthesized complex is typically performed using techniques such as elemental analysis, spectroscopic studies (UV-Vis, IR), and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxicity of a compound.[2]

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG-2, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Nickel-lapachol complex stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nickel-lapachol complex in the cell culture medium from the stock solution.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the nickel-lapachol complex.

-

Include a vehicle control (medium with the same amount of DMSO used for the highest concentration of the complex) and a negative control (untreated cells).

-

Incubate the plate for another 24 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot a dose-response curve (percentage of cell viability versus compound concentration).

-

Determine the IC50 value from the dose-response curve.

-

Putative Signaling Pathways and Mechanisms of Action

The cytotoxic effects of the nickel-lapachol complex are likely mediated through multiple signaling pathways, leveraging the individual properties of both nickel and lapachol, and potentially new properties arising from their complexation. Key proposed mechanisms include the induction of oxidative stress and interaction with DNA, leading to apoptosis.

Proposed Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of the nickel-lapachol complex using the MTT assay.

Potential Signaling Pathway for Nickel-Lapachol Induced Apoptosis

The nickel-lapachol complex may induce apoptosis through a combination of mechanisms, including the generation of reactive oxygen species (ROS) and direct or indirect DNA damage.

Caption: A proposed signaling cascade for nickel-lapachol induced apoptosis in cancer cells.

This guide provides a foundational understanding of the cytotoxic properties of the nickel-lapachol complex. Further in-depth studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in preclinical and clinical settings.

References

A Technical Guide to the Coordination Chemistry of Nickel-Lapachol Complexes: Principles and Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapachol, a naturally occurring naphthoquinone, has long been recognized for its diverse biological activities, including potent antitumor properties. The coordination of lapachol to metal ions, particularly nickel(II), has emerged as a promising strategy to enhance its therapeutic potential. This technical guide provides an in-depth exploration of the core principles governing the coordination chemistry of nickel with lapachol. It covers the synthesis, characterization, and structural aspects of these complexes, alongside a detailed examination of their potential as anticancer agents. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows to serve as a comprehensive resource for researchers in medicinal inorganic chemistry and drug development.

Introduction to Nickel-Lapachol Coordination Chemistry

Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone) is a natural product primarily isolated from the bark of trees from the Bignoniaceae family. Its structure features a quinone moiety and a hydroxyl group, which are ideal for chelation with metal ions. The coordination of lapachol to transition metals like nickel(II) can significantly modify its electronic structure, redox properties, and, consequently, its biological activity. Nickel-lapachol complexes have shown enhanced antitumor properties compared to the free ligand, making them a subject of considerable research interest.[1]

The fundamental principle of nickel-lapachol coordination involves the deprotonation of the hydroxyl group of lapachol, allowing it to act as a bidentate ligand, coordinating to the Ni(II) center through the hydroxyl oxygen and the adjacent carbonyl oxygen. This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of lapachol with various transition metals.

Synthesis and Characterization of Nickel-Lapachol Complexes

The synthesis of nickel-lapachol complexes is typically achieved through the reaction of a nickel(II) salt, such as nickel(II) acetate tetrahydrate, with lapachol in an alcoholic solvent. The general reaction involves the deprotonation of lapachol, which then coordinates to the nickel ion.

Synthesis of Bis(lapacholato)diethanolnickel(II) [Ni(lap)₂(EtOH)₂]

A common synthetic procedure for a representative nickel-lapachol complex is outlined below.[2]

Experimental Protocol:

-

Dissolution of Reactants: Dissolve lapachol (2 mmol) in hot ethanol (50 mL). In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in hot ethanol (30 mL).

-

Reaction Mixture: Slowly add the hot ethanolic solution of nickel(II) acetate to the lapachol solution with constant stirring.

-

Precipitation: A green precipitate of the nickel-lapachol complex will form. Continue stirring the mixture for an additional hour to ensure the completion of the reaction.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Collect the green precipitate by filtration, wash it with cold ethanol to remove any unreacted starting materials, and then with diethyl ether.

-

Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂.

Characterization Techniques

The synthesized nickel-lapachol complexes are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

-

Elemental Analysis: This technique is used to determine the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, and nickel.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of lapachol to the nickel ion. The disappearance of the broad O-H stretching band of free lapachol (around 3351 cm⁻¹) and the shift of the C=O stretching frequencies (typically around 1664 and 1641 cm⁻¹ for free lapachol) to lower wavenumbers upon complexation are indicative of chelation.[2]

-

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of the complexes provide information about the d-d electronic transitions of the Ni(II) ion and the ligand-to-metal charge transfer bands, which can help in determining the coordination geometry.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) can be used to determine the molecular weight of the complex and confirm its composition.[2][3]

-

Cyclic Voltammetry (CV): This electrochemical technique is employed to study the redox properties of the nickel-lapachol complexes, which are often relevant to their biological activity.[4][5]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths and angles.

Structural and Quantitative Data

The coordination sphere would consist of two bidentate lapacholato ligands in the equatorial plane and two solvent molecules (e.g., water or ethanol) in the axial positions.

Table 1: Expected and Comparative Structural Data for Nickel-Lapachol Complexes

| Parameter | Expected/Comparative Value | Remarks |

| Coordination Geometry | Distorted Octahedral | Based on spectroscopic data and related structures. |

| Ni-O (phenolic) Bond Length | ~2.00 - 2.10 Å | Inferred from typical Ni-O bond lengths in similar octahedral complexes. |

| Ni-O (carbonyl) Bond Length | ~2.10 - 2.20 Å | Inferred from typical Ni-O bond lengths in similar octahedral complexes. |

| Ni-O (axial solvent) Bond Length | ~2.10 - 2.15 Å | Inferred from typical Ni-O bond lengths in similar octahedral complexes. |

| O-Ni-O Bite Angle | ~80-90° | Typical for a five-membered chelate ring. |

Table 2: Infrared Spectroscopic Data

| Functional Group | Free Lapachol (cm⁻¹) | Nickel-Lapachol Complex (cm⁻¹) |

| ν(O-H) | ~3351 (broad) | Absent |

| ν(C=O) | ~1664 and ~1641 | Shifted to lower frequencies (e.g., 1560-1590) |

Table 3: In Silico Docking of Nickel-Lapachol Against Tumor-Related Proteins

An in-silico study investigated the interaction of nickel-lapachol with 50 different tumor-related proteins. The results indicated that the nickel complex generally exhibited stronger binding affinities than lapachol alone.[6][7]

| Protein Target (PDB ID) | Binding Energy (kcal/mol) |

| 3POZ | -10.32 |

| 1P4O | -10.25 |

| 3HHM | -10.23 |

| 5JUY | -10.05 |

| 1OIS | -9.76 |

| 4GIZ | -9.69 |

| HER-2 | -9.66 |

| 2X70 | -9.58 |

| 1ZXM | -9.49 |

| 1BGW | -9.43 |

Stability of Nickel-Lapachol Complexes

The stability of a coordination complex in solution is a critical factor for its biological application. The stability is quantified by the stability constant (or formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s). While specific experimentally determined stability constants for nickel-lapachol complexes are not available in the literature, the methods for their determination are well-established.

Experimental Protocol for Determining Stability Constants by Potentiometric Titration

Potentiometric titration is a common and reliable method for determining the stability constants of metal complexes.[8][9][10][11]

-

Preparation of Solutions: Prepare standard solutions of the ligand (lapachol), the metal salt (nickel(II) chloride or nitrate), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). An inert electrolyte (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a reference electrode. The titration is carried out in a thermostatted vessel to maintain a constant temperature.

-

Titration Procedure:

-

Titrate a solution of the strong acid with the strong base.

-

Titrate a solution containing the strong acid and the ligand with the strong base.

-

Titrate a solution containing the strong acid, the ligand, and the metal salt with the strong base.

-

-

Data Analysis: The titration data (pH versus volume of base added) are used to calculate the proton-ligand and metal-ligand stability constants using specialized software that employs numerical methods to solve the mass-balance equations.

Anticancer Activity and Proposed Mechanism of Action

Nickel-lapachol complexes have demonstrated significant potential as anticancer agents, often exhibiting higher cytotoxicity than lapachol itself.[12] While the precise molecular mechanisms are still under investigation, evidence from studies on lapachol and other metal-lapachol complexes suggests a multi-faceted mode of action.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation

A prominent proposed mechanism for the anticancer activity of metal-lapachol complexes involves the generation of reactive oxygen species (ROS) within cancer cells.[13][14][15] The redox cycling of the naphthoquinone moiety, facilitated by the coordinated metal ion, can lead to the production of superoxide radicals and hydrogen peroxide. This increase in intracellular ROS levels can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis (programmed cell death).

Caption: Proposed ROS-mediated apoptosis by nickel-lapachol.

Potential Involvement of NF-κB and PI3K/Akt/mTOR Signaling Pathways

While direct evidence for the effect of nickel-lapachol on specific signaling pathways is limited, the known activities of lapachol and nickel provide clues to potential targets. Lapachol has been shown to modulate the NF-κB signaling pathway, which is often dysregulated in cancer and plays a key role in inflammation, cell survival, and proliferation. Nickel ions can also influence various signaling pathways, including those involved in hypoxia and cell stress responses. It is plausible that nickel-lapachol complexes could interfere with crucial cancer-related signaling cascades such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.

Caption: Hypothetical targeting of signaling pathways.

Experimental Workflow for Anticancer Activity Evaluation

A typical workflow for assessing the anticancer potential of a newly synthesized nickel-lapachol complex is depicted below.

Caption: Workflow for evaluating anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity [6][16][17][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nickel-lapachol complex and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The coordination chemistry of nickel with lapachol presents a fertile ground for the development of novel therapeutic agents. The chelation of lapachol to Ni(II) offers a strategy to enhance its inherent anticancer properties, potentially through mechanisms involving increased cellular uptake, enhanced ROS generation, and modulation of key cancer-related signaling pathways. While significant progress has been made in the synthesis and in-silico evaluation of these complexes, further research is imperative. Future work should focus on obtaining definitive crystal structures of nickel-lapachol complexes to precisely understand their geometry and electronic properties. The experimental determination of stability constants is crucial for predicting their behavior in biological systems. Most importantly, detailed mechanistic studies are required to elucidate the specific signaling pathways targeted by these complexes in cancer cells. Such studies will be instrumental in the rational design of more potent and selective nickel-based anticancer drugs derived from lapachol, paving the way for their potential translation into clinical applications.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [app.jove.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Electrocatalytic Oxidation of Methanol by a Polymeric Ni Complex-Modified Electrode Prepared by a One-Step Cold-Plasma Process [frontiersin.org]

- 5. View of Cyclic Voltammetry, Kinetics, Thermodynamic and Molecular Docking Parameters for the Interaction of Nickel Chloride with Diphenylthiocarbazone | Open Academic Journal of Advanced Science and Technology [onlineacademicpress.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]